REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=[O:5].[Si](C=[N+]=[N-])(C)(C)[CH3:15]>CO.C(#N)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([O:6][CH3:15])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
712 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Name
|
methanol acetonitrile
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)#N
|
Type
|
CUSTOM
|
Details
|
stirred additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
Then the reaction was quenched with HOAcat 0° C. until the yellow color
|
Type
|
CUSTOM
|
Details
|
Partial of the solvent was removed o rotary vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in small amount of EtOAc
|
Type
|
CUSTOM
|
Details
|
purified on flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 30˜50% EtOAc/hexanes (600 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 716 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |